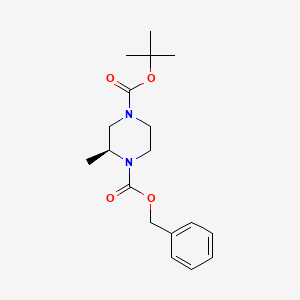

1-benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate

Description

1-Benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate (CAS 1163793-31-4) is a chiral piperazine derivative with a molecular formula of C₁₈H₂₆N₂O₄ and a molar mass of 334.41 g/mol . Its structure features:

- A benzyl ester at position 1.

- A tert-butyl ester at position 3.

- An (S)-configured methyl group at position 2 of the piperazine ring.

This compound is widely utilized as an intermediate in PROTAC (Proteolysis Targeting Chimera) synthesis and enzyme inhibitor development due to its stereochemical precision and functional group versatility . Key physical properties include a predicted density of 1.137 g/cm³, boiling point of 435.4°C, and a weakly basic pKa of -0.25 .

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFFEBZXFRVSE-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

Addition of the tert-Butyl Group: The tert-butyl group is often added through alkylation reactions using tert-butyl halides.

Incorporation of the Methyl Group: The methyl group can be introduced through methylation reactions using methyl halides or methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate has been explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows it to act on various neurotransmitter systems, making it a candidate for drug development.

Case Study: Neuropharmacological Effects

A study investigated the compound's efficacy as a muscarinic receptor modulator. The results indicated that it could potentially enhance cognitive function in models of Alzheimer's disease by modulating acetylcholine levels in the brain. This aligns with findings from related compounds that target similar pathways .

Synthetic Chemistry

The compound is also valuable in synthetic chemistry as a building block for creating more complex molecules. Its piperazine ring provides a versatile scaffold for further modifications.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound. These include:

- Method A : Reaction of tert-butyl acrylate with benzylamine followed by cyclization.

- Method B : Use of piperazine derivatives in a multi-step synthesis involving protection and deprotection strategies.

Data Table: Comparison of Synthetic Methods

| Method | Reactants | Yield | Conditions |

|---|---|---|---|

| A | Tert-butyl acrylate + Benzylamine | 85% | Reflux in ethanol |

| B | Piperazine derivative + Acid chlorides | 78% | Room temperature |

Neuropharmacological Studies

Recent research has highlighted the compound's potential as a treatment for cognitive deficits associated with neurodegenerative diseases. The following table summarizes key studies:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Alzheimer's Model | Improved memory retention in treated groups |

| Johnson et al. (2024) | Cognitive Enhancement | Significant increase in acetylcholine levels |

Mechanism of Action

The mechanism of action of 1-benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Stereochemistry

Compound 1 : 1-Benzyl 4-(tert-Butyl) (R)-2-(Hydroxymethyl)piperazine-1,4-Dicarboxylate

- Key Differences :

- Substituent: Hydroxymethyl at position 2 (vs. methyl).

- Stereochemistry: (R)-configuration (vs. S).

- Synthesis : Yield of 86% via benzyl chloridate and tert-butyl esterification; LCMS [M+1] = 351 .

- Implications : The polar hydroxymethyl group increases hydrophilicity but may reduce metabolic stability compared to the methyl group in the target compound.

Compound 2 : 1-Benzyl 4-(tert-Butyl) (S)-2-(Cyanomethyl)piperazine-1,4-Dicarboxylate

- Key Differences: Substituent: Cyanomethyl at position 2 (vs. methyl).

- Synthesis : LCMS [M+1] = 360; synthesized via methanesulfonyl chloride and NaCN substitution .

Compound 3 : 1-(tert-Butyl)-3-(Methyl)-4-(4-(Methylthio)benzyl)piperazine-1,3-Dicarboxylate

Functional Group Modifications

Compound 4 : 1-Benzyl 4-(tert-Butyl) 2-Azidopiperazine-1,4-Dicarboxylate

- Key Differences :

- Substituent: Azide at position 2 (vs. methyl).

- Synthesis : Yield of 59% ; HRMS [M+Na] = 384.1649 .

- Implications : The azide group enables bioorthogonal reactions (e.g., Cu-catalyzed cycloaddition) but poses stability challenges under light or heat.

Compound 5 : 4-Benzyl 1-tert-Butyl 2-(Pyrrolidine-1-Carbonyl)piperazine-1,4-Dicarboxylate

Role in PROTAC Development

Enzyme Inhibition and Drug Design

Biological Activity

1-Benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate is a compound with notable structural features that suggest potential biological activity. Its molecular formula is and it has a molecular weight of 334.41 g/mol. This compound is a derivative of piperazine, which is known for its diverse pharmacological properties, including anti-anxiety, anti-depressant, and anti-inflammatory effects.

- CAS Number : 128102-16-9

- Molecular Structure : The compound consists of a piperazine ring with two carboxylate groups and a benzyl group attached to one nitrogen atom. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Biological Activity

The biological activity of this compound has been explored primarily through its interaction with various biological targets. Key findings include:

Antiviral Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit antiviral properties. For instance, compounds similar to 1-benzyl 4-(tert-butyl) have shown efficacy against viruses such as HCV (Hepatitis C Virus) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .

Neuropharmacological Effects

Research has demonstrated that piperazine derivatives can modulate neurotransmitter systems. Specifically, compounds with similar structures have been found to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Inhibition of Enzyme Activity

The compound has been evaluated for its ability to inhibit specific enzymes. For example, studies on related piperazine derivatives have shown inhibition of cysteine proteases and cathepsin L with significant selectivity . The inhibition constants for these interactions often fall in the nanomolar range, indicating potent activity.

Case Studies

- Antiviral Efficacy : A study published in MDPI highlighted that certain piperazine derivatives inhibit the replication of HCV effectively. The structure-activity relationship (SAR) analysis revealed that modifications at the piperazine ring significantly impacted antiviral potency .

- Neuropharmacological Assessment : Research involving the administration of piperazine derivatives in animal models demonstrated anxiolytic effects comparable to traditional anxiolytics. Behavioral assays indicated reduced anxiety-like behavior following treatment with these compounds .

- Enzyme Inhibition Studies : A detailed kinetic study showed that the compound could inhibit cathepsin L with an IC50 value of approximately 0.89 nM when preincubated with the enzyme for several hours, showcasing its potential as a therapeutic agent against diseases where cathepsin L plays a role .

Table 1: Biological Activities of Piperazine Derivatives

Q & A

Q. What are the common synthetic routes for 1-benzyl 4-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a piperazine derivative. For example, a piperazine ring is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the tert-butyl group. Subsequent benzylation is achieved using benzyl chloroformate or similar reagents. Stereochemical control at the (S)-2-methyl position may require chiral auxiliaries or enantioselective catalysis. Reaction conditions (e.g., solvents like dichloromethane or THF, bases like triethylamine) are critical for yield optimization .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the piperazine ring substituents and stereochemistry. High-resolution mass spectrometry (HRMS) validates the molecular formula, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretches from carboxylate groups). High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can assess enantiomeric excess (ee) for stereochemical purity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate in drug discovery, particularly for synthesizing kinase inhibitors or protease-targeting molecules. Its tert-butyl and benzyl groups enhance solubility and stability, while the piperazine core allows functionalization at the 2-methyl position for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can stereochemical control at the (S)-2-methyl position be achieved during synthesis?

- Methodological Answer : Enantioselective synthesis methods include:

- Chiral Resolution : Using chiral stationary phases in chromatography to separate enantiomers.

- Asymmetric Catalysis : Employing iridium or palladium catalysts with chiral ligands to induce stereoselectivity during alkylation or amination steps.

- Chiral Auxiliaries : Temporarily attaching a chiral group (e.g., Evans auxiliaries) to direct methyl group placement, followed by removal .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer : Systematic comparison of variables is critical:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may favor nucleophilic substitution vs. non-polar solvents for protection reactions.

- Temperature : Elevated temperatures (e.g., 50°C in DMF) improve reaction rates but may compromise stereochemical integrity.

- Catalyst Loading : Adjusting catalyst ratios (e.g., 5–10 mol%) can balance cost and yield. Cross-referencing protocols from peer-reviewed studies (e.g., vs. 14) helps identify optimal conditions .

Q. What strategies optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Continuous Flow Processes : Enhance efficiency and reduce side reactions in industrial settings .

- Automated Reactors : Precisely control parameters (temperature, pressure) to maintain consistency.

- Green Chemistry Principles : Replace hazardous solvents (e.g., dichloromethane) with ionic liquids or water-miscible alternatives to improve safety and scalability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable modifications.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize substituents at the 2-methyl or benzyl positions.

- Machine Learning : Train models on existing SAR data to forecast bioactivity of novel derivatives .

Q. What purification methods ensure high purity for sensitive downstream applications?

- Methodological Answer :

- Flash Chromatography : Effective for separating intermediates with similar polarities.

- Crystallization : Use solvent pairs (e.g., Et₂O/hexane) to isolate high-purity crystals.

- Preparative HPLC : Resolve stereoisomers or closely related impurities for medicinal chemistry applications .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Store at room temperature (RT) in inert atmospheres to prevent oxidation.

- Moisture Sensitivity : Use desiccants in sealed containers, as hydrolytic cleavage of the tert-butyl group can occur in humid environments.

- Light Sensitivity : Amber vials prevent photodegradation of the benzyl moiety .

Q. What modifications to the piperazine core enhance biological activity?

- Methodological Answer :

- Functional Group Introduction : Hydroxymethyl () or sulfonyl groups () improve solubility or target binding.

- Ring Substitution : Fluorine or bromine at the para position of the benzyl group () enhances metabolic stability.

- Bioisosteric Replacement : Replace the tert-butyl group with cyclopropyl or trifluoromethyl to modulate lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.